D-Galactosamine

Catalog No.
S3346973
CAS No.
90-76-6
M.F
C6H13NO5
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Galactosamine

CAS Number

90-76-6

Product Name

D-Galactosamine

IUPAC Name

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1

InChI Key

MSWZFWKMSRAUBD-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Synonyms

Galactosamine

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O

The exact mass of the compound D-Galactosamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Galactosamine and Liver Injury Models

  • Mechanism of Action

    D-Galactosamine is metabolized by the liver cells into galactosamine-1-phosphate, which inhibits an enzyme essential for galactose metabolism. This accumulation disrupts cellular homeostasis, leading to the activation of stress pathways and ultimately cell death [].

  • D-Galactosamine Induced Liver Injury Models

    By controlling the dose and route of administration, researchers can induce different types of liver injury models in animals, including acute hepatitis, steatosis (fatty liver), and fibrosis []. These models mimic various human liver diseases, allowing scientists to study the underlying mechanisms of these conditions.

  • Applications in Drug Discovery

    D-Galactosamine-induced liver injury models are widely used in preclinical drug development to assess the efficacy and safety of potential therapeutic agents for liver diseases []. By testing drugs in these models, researchers can evaluate their ability to protect the liver from damage or promote regeneration.

D-Galactosamine is a hexosamine derived from galactose, with the molecular formula C₆H₁₃NO₅. It is classified as an amino sugar and is a crucial component of various glycoproteins, including important hormones such as follicle-stimulating hormone and luteinizing hormone. D-Galactosamine exists primarily in its pyranose form, known as 2-amino-2-deoxy-D-galactopyranose, and plays significant roles in biological systems, particularly in liver metabolism and cellular signaling processes .

D-Galactosamine undergoes several metabolic transformations in the body. One key reaction involves its conversion to D-galactosamine-1-phosphate through the action of galactokinase. Subsequently, D-galactosamine-1-phosphate can be transformed into uridine diphosphate D-galactosamine via UDP-galactose uridyltransferase. This pathway is essential for synthesizing glycoproteins and glycolipids, which are vital for cell structure and function .

Additionally, D-galactosamine can interact with various substrates to form complex molecules. For instance, it can participate in glycosylation reactions, where it attaches to proteins or lipids, influencing their stability and activity .

D-Galactosamine exhibits notable biological activity, particularly as a hepatotoxic agent. It is commonly used in research to induce liver injury in animal models, mimicking conditions similar to drug-induced liver disease in humans. The mechanism of hepatotoxicity is believed to involve the depletion of high-energy nucleotides like uridine triphosphate, leading to impaired cellular metabolism and increased inflammation due to the overexpression of pro-inflammatory cytokines .

Moreover, D-galactosamine has been implicated in various cellular processes, including cell signaling and immune responses. Its role as a precursor for glycoprotein synthesis further underscores its importance in maintaining physiological functions .

D-Galactosamine can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as galactokinase to convert galactose into D-galactosamine.
  • Chemical Synthesis: Various chemical routes have been developed, including microwave-assisted synthesis techniques that facilitate the conversion of simpler sugars into D-galactosamine derivatives .
  • Biotechnological Approaches: Microbial fermentation processes can also yield D-galactosamine from specific strains capable of metabolizing galactose.

These synthesis methods are crucial for producing D-galactosamine for research and pharmaceutical applications.

D-Galactosamine has several applications across different fields:

  • Biomedical Research: It is widely used in studies related to liver diseases and hepatotoxicity due to its ability to induce liver damage in experimental models.
  • Pharmaceutical Industry: D-Galactosamine derivatives are explored for potential therapeutic applications, particularly in drug delivery systems due to their role in glycoprotein synthesis.
  • Glycobiology: Its involvement in glycosylation processes makes it significant for understanding cell signaling and interactions .

Research on D-galactosamine interactions focuses on its effects on various biological systems:

  • Liver Cells: Studies have shown that D-galactosamine interferes with nucleotide pools essential for RNA and protein synthesis, leading to cellular stress and apoptosis.
  • Cytokine Release: Investigations indicate that exposure to D-galactosamine can trigger the release of pro-inflammatory cytokines, contributing to inflammation and liver injury .
  • Drug Interactions: Understanding how D-galactosamine interacts with other drugs can provide insights into its potential side effects when used therapeutically.

D-Galactosamine shares structural similarities with several other amino sugars. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
N-Acetyl-D-GalactosamineC₆H₁₃N₁O₆Acetylated form; involved in glycoprotein synthesis
D-GlucosamineC₆H₁₃N₁O₅Precursor for glycosaminoglycans; less hepatotoxic
N-Acetyl-D-GlucosamineC₆H₁₃N₁O₆Similar structure; primarily involved in cartilage
N-Acetyl-D-MannosamineC₆H₁₃N₁O₆Key role in glycoprotein synthesis; different stereochemistry

D-Galactosamine's unique position lies in its specific metabolic pathways and its pronounced hepatotoxic effects compared to other similar compounds. Its distinct biochemical properties make it a critical focus for research on liver diseases and metabolic disorders .

The caspase-dependent death receptor pathway represents the predominant mechanism through which D-galactosamine induces hepatocyte apoptosis [1] [2]. This extrinsic apoptotic pathway is characterized by the sequential activation of death receptors, initiator caspases, and downstream effector caspases, culminating in programmed cell death [7].

Death Receptor Complex Formation and Tumor Necrosis Factor Alpha Signaling

D-galactosamine treatment leads to significant upregulation of tumor necrosis factor alpha expression, which occurs as an early event within one to two hours following exposure [4] [5]. The secreted form of tumor necrosis factor alpha, rather than the membrane-bound form, is exclusively responsible for the lethal hepatotoxic effects observed in D-galactosamine-induced apoptosis [5]. Research utilizing transgenic mouse models has definitively established that tumor necrosis factor alpha signaling through the p55 receptor is essential for both lethality and hepatic injury following D-galactosamine challenge [21]. The p55 tumor necrosis factor alpha receptor pathway demonstrates complete dependency for the apoptotic response, as mice lacking functional p55 receptors show complete resistance to D-galactosamine-induced liver injury [5] [21].

The death receptor pathway activation involves the formation of death-inducing signaling complexes following tumor necrosis factor alpha binding to its cognate receptors [18]. These complexes recruit and activate caspase-8 through induced proximity dimerization, establishing the initial step in the extrinsic apoptotic cascade [7]. Experimental evidence demonstrates that caspase-8 activation reaches peak levels at four to six hours following D-galactosamine treatment, preceding the activation of downstream effector caspases [7].

Fas and Fas Ligand System Involvement

The Fas and Fas ligand system represents another critical component of the death receptor pathway activated by D-galactosamine [1] [2]. Immunohistochemical analysis reveals marked increases in both Fas receptor and Fas ligand expression in hepatocytes following D-galactosamine exposure [1]. Western blot analysis confirms significant elevation of Fas and Fas ligand protein levels at six to eight hours post-treatment [2]. However, genetic studies using mice with defective Fas ligand demonstrate that this pathway contributes minimally to the overall mortality and hepatic injury compared to tumor necrosis factor alpha signaling [19] [20].

The temporal expression pattern of Fas and Fas ligand shows coordinated upregulation with other apoptotic mediators, suggesting their involvement in amplifying the death receptor signal [1]. Morphological evidence of apoptosis, including chromatin condensation, nuclear membrane disruption, and apoptotic body formation, coincides with peak Fas and Fas ligand expression [2].

Caspase Cascade Activation Profile

The caspase cascade activation following D-galactosamine treatment follows a hierarchical pattern characteristic of death receptor-mediated apoptosis [7]. Caspase-8, functioning as the primary initiator caspase in the extrinsic pathway, demonstrates significant enzymatic activity elevation beginning at four hours and reaching maximum levels by six hours post-treatment [7]. This activation precedes the subsequent activation of effector caspases and establishes the irreversible commitment to apoptotic cell death [18].

Caspase-3, the principal effector caspase, shows dramatic activation with peak activity occurring at six to eight hours following D-galactosamine exposure [1] [7]. Biochemical assays demonstrate a sixteen-fold increase in caspase-3-like proteolytic activity, evidenced by enhanced cleavage of the specific substrate acetyl-aspartate-glutamate-valine-aspartate-7-amino-4-methylcoumarin [7]. This robust caspase-3 activation correlates directly with the appearance of deoxyribonucleic acid laddering and terminal deoxynucleotidyl transferase-mediated deoxyuridine triphosphate nick end-labeling positive cells [1] [2].

Notably, caspase-1 activity remains unchanged throughout the D-galactosamine-induced apoptotic process, indicating that pyroptotic cell death pathways are not significantly involved in this hepatotoxicity model [4] [7]. This selectivity underscores the specific activation of apoptotic rather than inflammatory cell death programs by D-galactosamine.

Caspase TypeActivation MechanismPeak Activity TimeFunctional RoleResearch Evidence
Caspase-8Death Receptor Complex Formation4-6 hoursInitiates extrinsic apoptosis [7] [18]
Caspase-9Apoptosome-Dependent Activation6-8 hoursInitiates intrinsic apoptosis [15] [22]
Caspase-3Downstream Effector of Caspase-8/96-8 hoursExecutes apoptotic program [1] [7] [14]
Caspase-1Not Significantly ActivatedNo significant changeNot involved in D-galactosamine apoptosis [4] [7]

Mitochondrial Dysfunction and Oxidative Stress Modulation

Mitochondrial dysfunction and oxidative stress represent fundamental mechanisms underlying D-galactosamine-induced hepatocyte apoptosis [6] [14]. This intrinsic apoptotic pathway involves mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase-9 activation through apoptosome formation [22] [26].

Reactive Oxygen Species Generation and Mitochondrial Damage

D-galactosamine treatment induces dramatic increases in reactive oxygen species generation within hepatocyte mitochondria [6] [8]. Mitochondrial-specific reactive oxygen species measurements demonstrate a concentration-dependent increase, with high-dose D-galactosamine treatment producing a 3.31-fold elevation in mitochondrial reactive oxygen species levels compared to control conditions [22]. This excessive reactive oxygen species production leads to oxidative damage of mitochondrial components, including deoxyribonucleic acid, proteins, and lipid membranes [9].

The mechanism of reactive oxygen species generation involves the oxidation of D-galactosamine by galactose oxidase, producing hydrogen peroxide as a primary oxidant [22]. Additionally, D-galactosamine reacts with amino groups in proteins to form advanced glycation end products, which bind to their receptors and trigger further reactive oxygen species formation [22]. Oxygen-derived free radicals released from activated hepatic macrophages represent another significant source of oxidative stress in D-galactosamine-induced liver damage [6].

Cytochrome C Release and Apoptosome Formation

Cytochrome c release from mitochondria represents an early and critical event in D-galactosamine-induced apoptosis, occurring within one to two hours of treatment initiation [26]. This release follows a two-step process involving the initial disruption of cytochrome c binding to cardiolipin, followed by outer mitochondrial membrane permeabilization [23]. The released cytochrome c interacts with apoptotic protease activating factor-1 to form the heptameric apoptosome complex [15].

The apoptosome complex recruits and activates procaspase-9 through induced proximity dimerization, establishing the initiator caspase of the intrinsic apoptotic pathway [15]. This caspase-9 activation occurs at six to eight hours following D-galactosamine treatment and leads to the subsequent cleavage and activation of effector caspases, particularly caspase-3 [1]. The temporal sequence demonstrates that cytochrome c release precedes caspase activation and occurs independently of mitochondrial membrane potential loss [26].

Antioxidant Enzyme System Disruption

D-galactosamine treatment produces differential effects on hepatic antioxidant enzyme systems, contributing to the overall oxidative stress burden [9]. Superoxide dismutase 1 gene expression shows significant decreases following D-galactosamine exposure, reducing the cellular capacity to neutralize superoxide radicals [9]. This reduction in superoxide dismutase 1 activity occurs despite increased oxidative stress, suggesting impaired antioxidant responses [9].

Glutathione peroxidase 1 expression remains unchanged during D-galactosamine treatment, while catalase activity demonstrates significant increases in plasma levels [9]. This differential response pattern indicates selective effects on antioxidant enzyme systems rather than global antioxidant impairment [9]. The preserved glutathione levels suggest that the glutathione antioxidant system remains intact during the early phases of D-galactosamine-induced hepatotoxicity [9].

Oxidative ParameterChange DirectionMagnitude of ChangeCellular LocationCitation Reference
Reactive Oxygen SpeciesIncreased3.31-fold increaseMitochondrial [6] [8] [14]
Lipid PeroxidationIncreased1.32-fold increaseCellular membranes [9]
Superoxide Dismutase 1DecreasedSignificant decreaseCytoplasmic [9]
Glutathione Peroxidase 1UnchangedNo significant changeCytoplasmic/mitochondrial [9]
Catalase ActivityIncreasedSignificant increasePeroxisomal [9]
Nitric OxideIncreasedSignificant increaseCellular [9]
Heme Oxygenase-1Increased7-fold increaseMicrosomal [9]

B-cell lymphoma 2 Family Protein Regulation

The B-cell lymphoma 2 family of proteins plays a crucial regulatory role in mitochondrial-mediated apoptosis induced by D-galactosamine [24]. Pro-apoptotic protein Bax demonstrates significantly increased expression levels at six to eight hours following D-galactosamine treatment [9]. This Bax upregulation facilitates outer mitochondrial membrane permeabilization and cytochrome c release [24]. Conversely, anti-apoptotic B-cell lymphoma 2 protein expression decreases during D-galactosamine-induced apoptosis, shifting the cellular balance toward pro-apoptotic signaling [29].

The regulatory interaction between pro-survival and pro-apoptotic B-cell lymphoma 2 family members determines the threshold for mitochondrial membrane permeabilization [24]. Research demonstrates that Bax must be restrained by anti-apoptotic relatives to prevent mitochondrial damage, and when this restraint is lost, apoptosis proceeds rapidly [24]. D-galactosamine treatment disrupts this balance by simultaneously increasing pro-apoptotic proteins and decreasing pro-survival factors [9].

Transforming Growth Factor Beta Signaling in Apoptotic Progression

Transforming growth factor beta signaling represents a critical regulatory pathway in D-galactosamine-induced hepatocyte apoptosis [1] [2]. This pathway involves complex interactions between canonical Smad-dependent signaling and non-canonical pathways, ultimately leading to the transcriptional regulation of pro-apoptotic genes [27] [28].

Transforming Growth Factor Beta Receptor Activation and Smad Phosphorylation

D-galactosamine treatment leads to significant increases in transforming growth factor beta 1 expression, with peak levels occurring at six to eight hours post-exposure [1] [2]. The elevated transforming growth factor beta 1 binds to its cognate serine/threonine kinase receptors, type I and type II, initiating the canonical Smad signaling cascade [30]. This receptor activation leads to enhanced phosphorylation of Smad2 and Smad3 within two to four hours of D-galactosamine treatment [32].

The phosphorylated Smad2 and Smad3 proteins form heteromeric complexes with Smad4 and translocate to the nucleus, where they function as transcriptional regulators [30]. Research in hepatocyte-specific transforming growth factor beta receptor knockout mice demonstrates that transforming growth factor beta signaling is essential for D-galactosamine-induced hepatocyte apoptosis [32]. These studies reveal that loss of transforming growth factor beta receptor signaling significantly reduces spontaneous hepatocyte death and subsequent compensatory proliferation [32].

Transcriptional Regulation of Pro-Apoptotic Genes

The Smad transcriptional complex directly regulates the expression of key pro-apoptotic genes during D-galactosamine-induced apoptosis [27] [28]. Bim, a BH3-only pro-apoptotic protein, represents a primary transcriptional target of transforming growth factor beta signaling in hepatocytes [27]. Smad3-dependent transcriptional induction of Bim occurs at four to six hours following transforming growth factor beta stimulation and is essential for apoptotic progression [28].

The Bim promoter contains functional Smad-binding elements that recruit transforming growth factor beta-activated Smad transcription factor complexes in vivo [31]. This direct transcriptional regulation ensures sustained Bim protein expression sufficient to overcome anti-apoptotic barriers and initiate mitochondrial membrane permeabilization [27]. Additionally, transforming growth factor beta signaling transcriptionally represses anti-apoptotic genes such as B-cell lymphoma extra large, further promoting the pro-apoptotic cellular environment [31].

Non-Canonical Transforming Growth Factor Beta Signaling Pathways

D-galactosamine-induced transforming growth factor beta signaling involves non-canonical pathways that complement Smad-dependent transcriptional responses [28] [32]. The transforming growth factor beta receptor-associated factor 6 pathway represents a critical Smad-independent mechanism contributing to apoptotic progression [28]. Transforming growth factor beta-induced oligomerization of type I receptors promotes transient auto-ubiquitination of transforming growth factor beta receptor-associated factor 6 via lysine-63 linkages [28].

This ubiquitinated transforming growth factor beta receptor-associated factor 6 associates with and activates transforming growth factor beta-activated kinase 1, an upstream effector of p38 and c-Jun N-terminal kinase signaling pathways [28]. The activation of these mitogen-activated protein kinase pathways contributes to both transcriptional and post-translational regulation of apoptotic mediators [28]. Research demonstrates that p38 mitogen-activated protein kinase activation is required for optimal Bim expression and apoptotic progression in hepatocytes [28].

Post-Translational Regulation of Apoptotic Proteins

Transforming growth factor beta signaling modulates apoptotic protein stability through post-translational mechanisms complementing transcriptional effects [27]. The pathway induces mitogen-activated protein kinase phosphatase 2, which rapidly increases Bim protein levels by inactivating extracellular signal-regulated kinase 1/2 [27]. This inactivation prevents extracellular signal-regulated kinase-mediated phosphorylation of Bim, protecting it from ubiquitin-mediated degradation [27].

The dual regulation of Bim through both transcriptional induction and post-translational stabilization ensures robust pro-apoptotic signaling sufficient to overcome cellular survival mechanisms [27]. This coordinated regulation demonstrates the central importance of transforming growth factor beta signaling in orchestrating the apoptotic response to D-galactosamine [28]. Furthermore, the interaction between transforming growth factor beta signaling and other apoptotic pathways creates a positive feedback loop that amplifies the death signal [32].

Mechanism CategoryMolecular ComponentExpression/Activity ChangeTime CourseStudy Citation
Death Receptor PathwayCaspase-8Significantly Increased6-8 hours post-treatment [7]
Death Receptor PathwayFas/Fas LigandSignificantly Increased6-8 hours post-treatment [1] [2]
Death Receptor PathwayTumor Necrosis Factor AlphaSignificantly IncreasedEarly (1-2 hours) [1] [4] [5]
Death Receptor PathwayTumor Necrosis Factor Alpha Receptor p55Essential for LethalityThroughout process [5] [21]
Mitochondrial PathwayCytochrome c ReleaseEarly Release from Mitochondria1-2 hours post-treatment [26]
Mitochondrial PathwayCaspase-9Activated via ApoptosomeFollowing cytochrome c release [15]
Mitochondrial PathwayB-cell lymphoma 2/BaxBax Increased, B-cell lymphoma 2 Decreased6-8 hours post-treatment [9] [24]
Mitochondrial PathwayOxidative Stress/Reactive Oxygen SpeciesDramatically IncreasedContinuous elevation [6] [8] [9]
Transforming Growth Factor Beta SignalingTransforming Growth Factor Beta 1 ExpressionSignificantly Increased6-8 hours post-treatment [1] [2]
Transforming Growth Factor Beta SignalingSmad2/Smad3Enhanced Phosphorylation2-4 hours post-treatment [27] [32]
Transforming Growth Factor Beta SignalingBim ProteinTranscriptionally Induced4-6 hours post-treatment [27] [28]
Transforming Growth Factor Beta SignalingTransforming Growth Factor Beta Receptor-Associated Factor 6/Transforming Growth Factor Beta-Activated Kinase 1Activated Pathway2-6 hours post-treatment [28] [32]

D-Galactosamine sensitization represents a complex immunological phenomenon centered on the intricate relationship between hepatic macrophages and tumor necrosis factor alpha signaling pathways. The fundamental mechanism underlying this sensitization involves the selective inhibition of ribonucleic acid synthesis in hepatocytes, which creates a vulnerable cellular environment that dramatically amplifies the inflammatory response to bacterial lipopolysaccharide [1].

The macrophage-tumor necrosis factor alpha axis serves as the central mediator of D-galactosamine-induced hepatotoxicity. Research demonstrates that macrophage p38α signaling plays a crucial regulatory role in tissue repair following D-galactosamine and tumor necrosis factor alpha-induced acute liver injury [2]. Deficiency of p38α in macrophages results in decreased mortality and significantly reduced liver injury, characterized by diminished apoptosis, accelerated regeneration, decreased granulocyte recruitment, reduced monocyte infiltration, and decreased cytokine production [2].

The polarization dynamics of hepatic macrophages represent a critical determinant in the progression of D-galactosamine-induced inflammation. Studies reveal that both M1 and M2 macrophages contribute simultaneously to D-galactosamine-induced acute liver injury in rats, with these populations interconverting during lesion progression [3]. The temporal sequence shows that CD163-expressing M2 macrophages appear early in the inflammatory process, while CD68-expressing M1 macrophages reach peak expression on day 2 following D-galactosamine administration [3] [4].

Pharmaceutical inhibition of p38α induces a shift in polarization from M1 macrophages toward M2 macrophages, suggesting that macrophage p38α signaling promotes M1 polarization while inhibiting M2 differentiation [2]. This polarization shift correlates directly with improved survival outcomes and reduced hepatic injury, indicating that the balance between M1 and M2 macrophage phenotypes determines the severity of D-galactosamine-induced liver damage.

The molecular mechanisms underlying macrophage activation in D-galactosamine models involve multiple signaling cascades. The p38 signaling pathway becomes activated by lipopolysaccharide and interferon gamma treatment but remains inactive following interleukin-4 stimulation [2]. This selective activation pattern suggests that pro-inflammatory stimuli specifically engage p38α-dependent pathways in macrophages, leading to enhanced tumor necrosis factor alpha production and subsequent hepatocyte apoptosis.

Table 1: Macrophage-Tumor Necrosis Factor Alpha Crosstalk in D-Galactosamine-Induced Hepatic Inflammation

Study ModelMacrophage ResponseTumor Necrosis Factor Alpha LevelHepatic Injury OutcomeReference
D-galactosamine/lipopolysaccharide (rats)Enhanced M1 and M2 activationSignificantly elevatedMultifocal coagulation necrosis [3]
D-galactosamine/tumor necrosis factor alpha (mice)Increased monocyte activationIncreased concentrationHepatocyte apoptosis [5]
D-galactosamine alone (rats)Kupffer cell tumor necrosis factor alpha productionEnhanced tumor necrosis factor alpha messenger ribonucleic acid (2.5 hours)Panlobular focal necrosis [6]
D-galactosamine/lipopolysaccharide (mice)Macrophage p38α signaling activationSustained elevationAcute liver failure [2]
p38α-deficient mice (D-galactosamine/tumor necrosis factor alpha)Reduced M1, enhanced M2 polarizationDecreased productionReduced mortality and injury [2]

The immunomodulatory activity of tumor necrosis factor alpha during D-galactosamine-induced liver injury extends beyond direct hepatocyte toxicity to encompass broader immune system alterations. D-galactosamine treatment enhances the percentage of monocytes and T lymphocytes in peripheral blood mononuclear cells while simultaneously increasing monocyte activation and reducing T lymphocyte activation [5]. This differential immune cell response contributes to the overall inflammatory burden and determines the progression from acute injury to either recovery or chronic liver damage.

Genetic Determinants of Lipopolysaccharide/D-Galactosamine Resistance Phenotypes

The genetic architecture underlying resistance to lipopolysaccharide and D-galactosamine-induced hepatotoxicity reveals fundamental insights into the molecular mechanisms governing innate immune responses and liver injury susceptibility. Multiple genetic factors contribute to the dramatic variation in sensitivity observed across different mouse strains, with resistance phenotypes ranging from complete protection to 500,000-fold reductions in sensitivity compared to susceptible strains.

The most well-characterized genetic determinant involves mutations in the Lpsd gene, which encodes components of the lipopolysaccharide recognition machinery. C3H/HeJ mice, which carry a mutant Lpsd gene, demonstrate profound resistance to D-galactosamine sensitization, exhibiting approximately 500,000 times less sensitivity to lipopolysaccharide lethality compared to histocompatible lipopolysaccharide-sensitive C3H/HeN mice [7] [8]. This resistance phenotype results from defective lipopolysaccharide-responsive macrophages that fail to mount appropriate inflammatory responses following endotoxin exposure.

Similarly, C57BL/10ScN mice, which possess the same mutant lipopolysaccharide gene as C3H/HeJ mice, show only 10-30% of the liver injury observed in lipopolysaccharide-susceptible strains when challenged with D-galactosamine [9]. Despite comparable alterations in hepatic uracil nucleotides induced by D-galactosamine treatment, these endotoxin-resistant strains fail to develop the characteristic sensitization response, demonstrating that the hepatocyte metabolic effects of D-galactosamine are insufficient to explain the sensitization phenomenon.

The tumor necrosis factor alpha signaling pathway represents another critical genetic determinant of lipopolysaccharide/D-galactosamine resistance. Transgenic mice with targeted disruptions of tumor necrosis factor alpha production exhibit complete protection from lipopolysaccharide and D-galactosamine-induced lethality and hepatic injury [10] [11]. These findings confirm that endogenously produced tumor necrosis factor alpha is absolutely required for the development of acute liver failure in this model system.

The specificity of tumor necrosis factor receptor signaling adds additional complexity to the genetic determinants of resistance. Mice with targeted deletions of the p55 tumor necrosis factor receptor demonstrate complete resistance to lipopolysaccharide/D-galactosamine-induced hepatotoxicity, while mice lacking the p75 tumor necrosis factor receptor maintain normal sensitivity and actually exhibit higher plasma tumor necrosis factor alpha concentrations [11]. This differential receptor requirement indicates that lethal hepatotoxicity depends specifically on secreted 17 kilodalton tumor necrosis factor alpha acting through the p55 receptor pathway.

Table 2: Genetic Determinants of Lipopolysaccharide/D-Galactosamine Resistance Phenotypes

Mouse StrainGenetic CharacteristicLipopolysaccharide/D-Galactosamine SensitivityMechanismReference
C3H/HeJMutant Lpsd gene500,000× less sensitiveDefective lipopolysaccharide-responsive macrophages [7] [9]
C57BL/10ScNMutant Lpsd gene10-30% of normal sensitivityEndotoxin resistance [9]
Non-obese diabetic micePost-receptor p55 tumor necrosis factor receptor defectHighly resistantImpaired p55 tumor necrosis factor receptor signaling [10] [12]
Tumor necrosis factor alpha knockoutTumor necrosis factor alpha null mutationComplete resistanceNo tumor necrosis factor alpha production [10] [11]
p55 tumor necrosis factor receptor knockoutp55 tumor necrosis factor receptor null mutationComplete resistanceNo p55 receptor signaling [10] [11]
p75 tumor necrosis factor receptor knockoutp75 tumor necrosis factor receptor null mutationNormal sensitivity (higher plasma tumor necrosis factor alpha)Compensatory p55 signaling [11]

The Non-obese diabetic mouse strain represents a particularly intriguing genetic model of lipopolysaccharide/D-galactosamine resistance. These mice demonstrate high resistance to lipopolysaccharide and D-galactosamine-induced lethality due to a post-receptor defect in p55 tumor necrosis factor receptor signaling [10] [12]. Unlike the complete absence of tumor necrosis factor alpha or its receptors seen in knockout models, Non-obese diabetic mice retain functional tumor necrosis factor alpha production and receptor expression but exhibit impaired downstream signaling cascades.

Cellular transfer experiments provide crucial mechanistic insights into the genetic basis of sensitization. When lipopolysaccharide-responsive spleen cells from susceptible strains are transferred to lethally irradiated, lipopolysaccharide-resistant mice, the recipients acquire sensitivity to D-galactosamine hepatotoxicity [9]. Radiation-resistant spleen cells effectively transfer D-galactosamine sensitivity, suggesting that macrophages rather than lymphocytes serve as the primary cellular mediators of genetic resistance phenotypes.

The requirement for functional macrophages in D-galactosamine sensitization extends beyond simple tumor necrosis factor alpha production. Transfer of relatively small numbers of lipopolysaccharide-responsive macrophages to C3H/HeJ mice renders them highly sensitive to lipopolysaccharide following D-galactosamine treatment [7] [8]. This finding indicates that D-galactosamine does not enhance macrophage responsiveness to lipopolysaccharide but rather increases host reactivity to macrophage-derived inflammatory mediators or impairs hepatic clearance mechanisms.

Recent genetic analyses have identified additional pathways contributing to lipopolysaccharide resistance phenotypes. The Hedgehog signaling pathway emerges as a novel regulator of systemic lipopolysaccharide responses, with mice heterozygous for Patched 1 demonstrating increased responsiveness to systemic lipopolysaccharide challenge [13]. Transcription factor E2F1 also plays a regulatory role in innate immunity, as E2F1-deficient mice exhibit reduced inflammatory responses to systemic lipopolysaccharide compared to wild-type controls [13].

Kupffer Cell Polarization and Innate Immune Modulation

Kupffer cells, the resident macrophages of the liver, undergo dynamic polarization changes during D-galactosamine-induced hepatic injury that fundamentally determine the balance between tissue damage and repair. These specialized macrophages exhibit remarkable plasticity in their activation states, transitioning between pro-inflammatory M1 and anti-inflammatory M2 phenotypes in response to local microenvironmental signals generated during D-galactosamine sensitization.

The temporal dynamics of Kupffer cell polarization following D-galactosamine exposure reveal a precisely coordinated inflammatory response. During the initial phase of D-galactosamine-induced liver injury, CD163-expressing M2 Kupffer cells appear rapidly, often within the first day following treatment [3] [4]. This early M2 activation likely represents an immediate tissue-protective response, as these cells express anti-inflammatory markers including interleukin-10, transforming growth factor beta 1, and arginase 1 [3].

The subsequent emergence of CD68-expressing M1 Kupffer cells occurs with peak expression observed on day 2 following D-galactosamine administration [3] [4]. These M1-polarized cells produce pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-6, and interferon gamma, contributing to the amplification of inflammatory responses and hepatocyte damage [3]. The simultaneous presence of both M1 and M2 Kupffer cell populations during peak injury phases suggests that D-galactosamine-induced inflammation involves concurrent tissue-damaging and tissue-protective mechanisms.

Enzymatic regulation of Kupffer cell polarization represents a critical determinant of hepatic injury outcomes. Carboxylesterase 1f serves as a key regulatory enzyme that influences Kupffer cell polarization toward protective M2 phenotypes [14] [15]. Targeted knockdown of carboxylesterase 1f in Kupffer cells using beta-1,3-D-glucan-encapsulated small interfering ribonucleic acid particles results in enhanced lipopolysaccharide/D-galactosamine-induced lethality and deteriorated hepatic inflammatory injury [14] [15].

The molecular consequences of carboxylesterase 1f deficiency include promotion of Kupffer cell M1 phenotype markers, including CD86 and interleukin-1 beta expression, while simultaneously inhibiting M2 phenotype markers such as CD163, CD206, and arginase 1 [14] [15]. This polarization shift correlates with increased levels of pro-inflammatory cytokines, including tumor necrosis factor alpha and interleukin-6, and decreased levels of the anti-inflammatory cytokine interleukin-10 [14] [15].

Table 3: Kupffer Cell Polarization Patterns in D-Galactosamine Models

Treatment ConditionM1 MarkersM2 MarkersFunctional OutcomeReference
D-galactosamine/lipopolysaccharide (Day 1)CD68+ (moderate)CD163+ (early increase)Initial tissue damage [3] [4]
D-galactosamine/lipopolysaccharide (Day 2)CD68+ (peak)CD163+ (sustained)Peak inflammation and repair [3] [4]
Carboxylesterase 1f knockdown + D-galactosamine/lipopolysaccharideCD86↑, interleukin-1 beta↑CD163↓, CD206↓, arginase 1↓Enhanced liver injury [14] [15]
Fibrotic liver (baseline)inducible nitric oxide synthase (unchanged)CD206↑, CCL17↑, YM-1↑Tissue protection [16]
Fibrotic liver + D-galactosamine/lipopolysaccharide challengeReduced M1 activationPredominant M2 phenotypeHepatoprotection via high mobility group box 1 inhibition [16]

The complement system provides an additional layer of regulation for Kupffer cell activation during D-galactosamine-induced hepatic injury. Kupffer cells activated by lipopolysaccharide demonstrate enhanced complement activation, with C3 fluorescence deposition observed in Kupffer cells within 2-3 hours following D-galactosamine/lipopolysaccharide treatment [17]. This complement activation precedes the appearance of C3 deposits on hepatocyte membranes and in the cytosol, suggesting that Kupffer cell-mediated complement activation contributes to the progression of hepatocyte injury [17].

Fibrotic liver environments demonstrate unique Kupffer cell polarization patterns that confer protection against D-galactosamine-induced acute injury. Kupffer cells isolated from fibrotic livers predominantly exhibit M2-like activation phenotypes, characterized by elevated expression of CD206, CCL17, and YM-1 markers [16]. These M2-polarized Kupffer cells provide hepatoprotection through inhibition of high mobility group box 1 translocation, a potent pro-inflammatory mediator that normally amplifies tissue damage during acute liver injury [16].

The interaction between Kupffer cells and other hepatic cell populations involves complex paracrine signaling networks that determine injury outcomes. Galectin-9 production by Kupffer cells serves as a crucial mediator linking innate and adaptive immune responses within the liver [18] [19]. This evolutionarily conserved glycan-binding protein circulates at elevated levels during hepatic inflammation and influences T cell immunity through its interaction with T cell immunoglobulin domain and mucin domain protein 3 [18] [19].

Kupffer cell-derived galectin-9 induces pro-inflammatory cytokines in liver-derived mononuclear cells while simultaneously promoting the expansion of regulatory T cells and contraction of effector T cell populations [18] [19]. This dual regulatory function allows Kupffer cells to modulate both innate inflammatory responses and adaptive immune cell activation during D-galactosamine-induced hepatic injury.

The metabolic programming of Kupffer cells during D-galactosamine sensitization involves significant alterations in oxidative stress responses and energy metabolism. D-galactosamine treatment leads to enhanced production of reactive oxygen species and nitric oxide in Kupffer cells, which contributes to the amplification of lipopolysaccharide-induced inflammatory responses [20]. The generation of intracellular reactive oxygen species functions as a second messenger system, activating multiple signal transduction pathways including extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase cascades [20].

XLogP3

-2.8

Other CAS

7535-00-4

Wikipedia

2-amino-2-deoxy-D-galactopyranose
Galactosamine

Dates

Last modified: 02-18-2024

Explore Compound Types